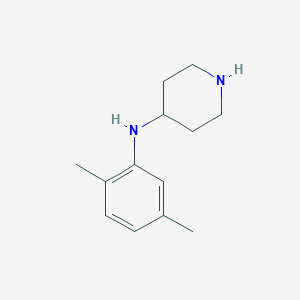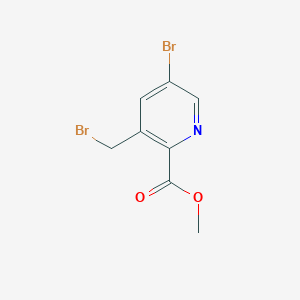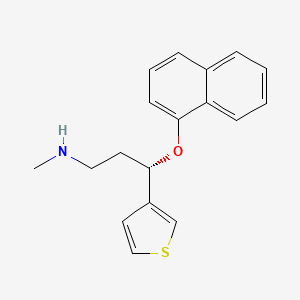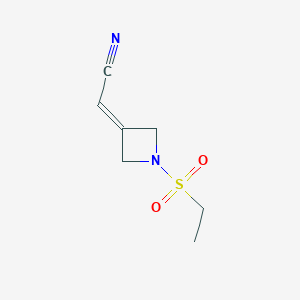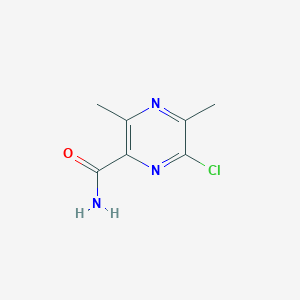
6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Übersicht
Beschreibung
6-Chloro-3,5-dimethylpyrazine-2-carboxamide is a chemical compound with the CAS Number: 1166828-19-8 . It is a solid substance and is often used in various chemical reactions and studies .
Synthesis Analysis
The synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide involves two stages . The first stage involves the reaction of ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate with ammonia in methanol at 0 degrees Celsius . The second stage occurs at 20 degrees Celsius .Molecular Structure Analysis
The molecular structure of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide is represented by the InChI Code: 1S/C7H8ClN3O/c1-3-5 (7 (9)12)11-6 (8)4 (2)10-3/h1-2H3, (H2,9,12) . The molecular weight of this compound is 185.61 .Physical And Chemical Properties Analysis
6-Chloro-3,5-dimethylpyrazine-2-carboxamide is a solid substance . It has a molecular weight of 185.61 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Vibrational Spectral Analysis
6-Chloro-3,5-dimethylpyrazine-2-carboxamide (6-CDPCA) has been studied for its vibrational spectral properties. FT-Raman and FT-IR spectroscopy have been used to analyze the compound, with vibrational frequencies and intensities evaluated using Density Functional Theory (DFT). These studies assist in understanding the molecule's geometric parameters and stability arising from hyper-conjugative interactions and charge delocalization, which are crucial for its chemical activity (Sakthivel et al., 2014).
Antimycobacterial and Antifungal Activity
Research has demonstrated the antimycobacterial and antifungal activities of 6-CDPCA analogues. These compounds have been evaluated for their ability to inhibit photosynthetic electron transport (PET) and have shown varying degrees of effectiveness against Mycobacterium tuberculosis and fungal strains like Trichophyton mentagrophytes. The relationship between the chemical structure of these compounds and their biological activity has been a significant focus of this research (Doležal et al., 2010).
Spectroscopic and Reactive Properties
The compound's spectroscopic characterization, including its first hyperpolarizability and reactive properties, has been extensively studied. These analyses involve Nuclear Bond Orbital (NBO) analysis and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis, which provide insights into the molecule's electron distribution and stability. This information is vital for understanding the compound's potential in various scientific applications (Bhagyasree et al., 2015).
Molecular Docking and DFT Calculations
Molecular docking and Density Functional Theory (DFT) calculations have been employed to study 6-CDPCA's derivatives. These studies predict the compound's interaction with biological targets, offering valuable insights into its potential as a therapeutic agent. The research focuses on the molecular structure and reactivity of these derivatives, enhancing our understanding of their potential pharmacological applications (Ranjith et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-3,5-dimethylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-3-5(7(9)12)11-6(8)4(2)10-3/h1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHSDNUNSYSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,5-dimethylpyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)



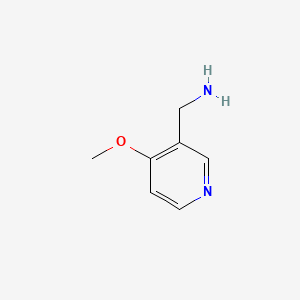
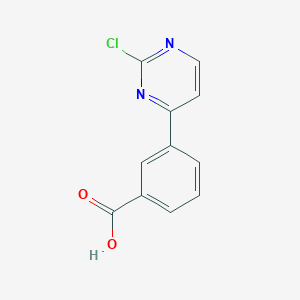

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)

